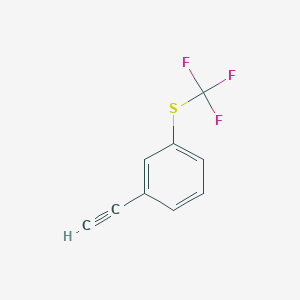
(3-Ethynylphenyl)(trifluoromethyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethynylphenyl)(trifluoromethyl)sulfane is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, along with a trifluoromethyl group bonded to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the introduction of the trifluoromethyl group and the ethynyl group onto a phenyl ring. One common method is the reaction of 3-ethynylphenylthiol with trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethynylphenyl)(trifluoromethyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often used for substitution reactions involving the ethynyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding sulfide.
Substitution: Various substituted phenyl derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Ethynylphenyl)(trifluoromethyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the design of new drugs and bioactive molecules, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound derivatives are being investigated for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of (3-Ethynylphenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl group can participate in covalent bonding with target proteins or enzymes, leading to the modulation of their activity. Additionally, the sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl trifluoromethyl sulfide: Similar structure but lacks the ethynyl group.
Trifluoromethylthiobenzene: Another related compound with a trifluoromethyl group attached to a benzene ring.
(4-Ethynylphenyl)(trifluoromethyl)sulfane: A positional isomer with the ethynyl group at the para position.
Uniqueness
(3-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both the ethynyl and trifluoromethyl groups on the same molecule. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications. The ethynyl group provides a site for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity.
Propiedades
Fórmula molecular |
C9H5F3S |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
1-ethynyl-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H5F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H |
Clave InChI |
ANTPEEHTGMSGMC-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



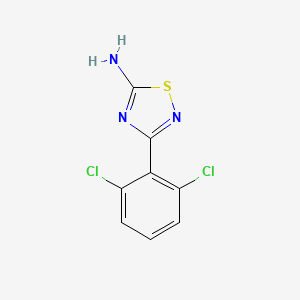
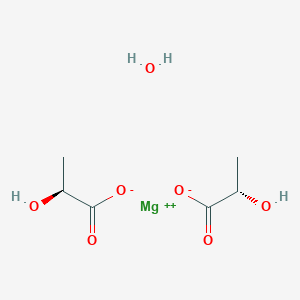
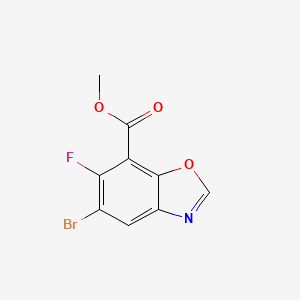
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
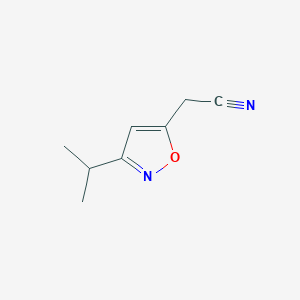
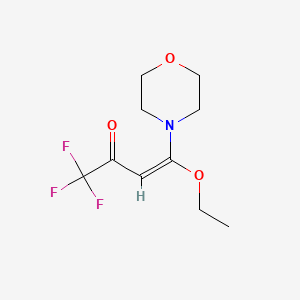
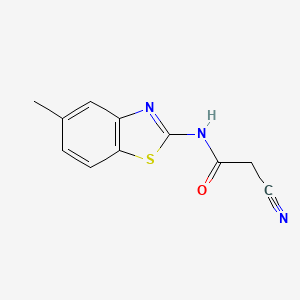
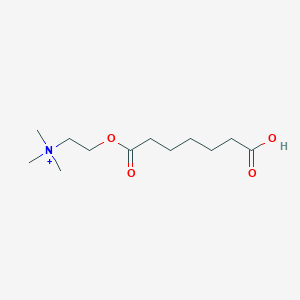
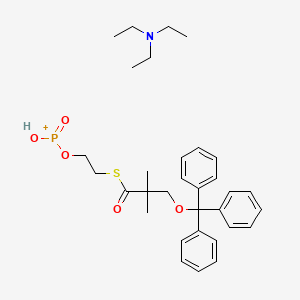
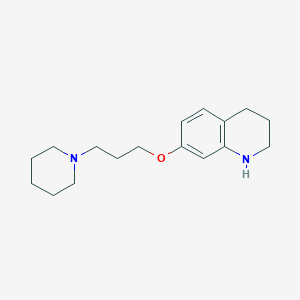

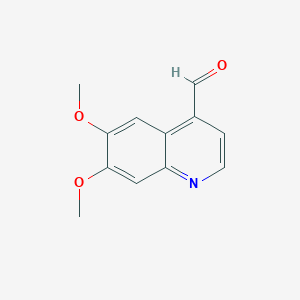
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
